(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-2-hydroxy-7-(4'-chlorophenyl)-3,8,8-trichloroocta-2E,4E,7E-trienoic acid is an oxo monocarboxylic acid that is 3,8,8-trichloroocta-2,4,7-trienoic acid substituted by a 4-chlorophenyl group at position 7, a hydroxy group at position 2 and an oxo group at position 6. It is a member of monochlorobenzenes, an oxo monocarboxylic acid and an enol. It is a conjugate acid of a 6-oxo-2-hydroxy-7-(4'-chlorophenyl)-3,8,8-trichloroocta-2E,4E,7E-trienoate.
Scientific Research Applications
Biotransformation and Microbial Degradation
Research has shown that certain chlorinated compounds similar in structure to (2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid can be biotransformed by microorganisms. For example, Alcaligenes eutrophus A5 has demonstrated the ability to degrade DDT, a chlorinated compound, producing hydroxy-DDT intermediates and ultimately yielding 4-chlorobenzoic acid as a major stable intermediate (Nadeau et al., 1994). Similarly, various bacteria and fungi have shown the ability to co-metabolize DDT and its breakdown products, transforming them into less complex and potentially less harmful compounds (Subba-Rao & Alexander, 1985).
Chemical Analysis and Detection
Methods for quantifying chlorophenoxy acids, which are structurally related to the mentioned compound, have been developed using high-performance liquid chromatography with coulometric detection. This method is highly selective and sensitive, suitable for detecting trace levels of such compounds in environmental samples (Wintersteiger et al., 1999).
Spectrophotometric Studies
Spectrophotometric studies have been conducted on compounds with similarities to this compound. These studies often focus on the acidities and chemical properties of such compounds, providing insights into their chemical behavior and potential applications (Inoue & Asaoku, 1974).
Atmospheric Chemistry
The atmospheric chemistry of chlorinated aromatic compounds, including herbicides, has been studied to understand their environmental fate. Such research includes investigating the reaction mechanisms with OH radicals, which is essential for assessing the persistence and potential environmental impact of these compounds (Murschell & Farmer, 2018).
Properties
Molecular Formula |
C14H8Cl4O4 |
---|---|
Molecular Weight |
382 g/mol |
IUPAC Name |
(2E,4E)-3,8,8-trichloro-7-(4-chlorophenyl)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid |
InChI |
InChI=1S/C14H8Cl4O4/c15-8-3-1-7(2-4-8)11(13(17)18)10(19)6-5-9(16)12(20)14(21)22/h1-6,20H,(H,21,22)/b6-5+,12-9+ |
InChI Key |
UTGDEXKGRFRGPM-HFACTSAFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)/C=C/C(=C(/C(=O)O)\O)/Cl)Cl |
SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)C=CC(=C(C(=O)O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C(=O)C=CC(=C(C(=O)O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.